molecular formula C9H15N3O3S B4648814 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

Cat. No. B4648814
M. Wt: 245.30 g/mol
InChI Key: FCXSAMJMVXHUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine, also known as PMSF, is a chemical compound that is commonly used in scientific research. PMSF is a serine protease inhibitor that is used to prevent the degradation of proteins during experiments. It is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine works by irreversibly binding to the active site of serine proteases, preventing them from cleaving peptide bonds in proteins. 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is particularly effective against trypsin and chymotrypsin, two commonly used proteases in scientific research.
Biochemical and Physiological Effects
4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in laboratory experiments is its effectiveness as a protease inhibitor. It is relatively easy to use and has a low toxicity profile. However, 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has some limitations. It is not effective against all proteases and may not be suitable for all experimental conditions. Additionally, 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine can be expensive, which may limit its use in some laboratories.

Future Directions

There are several future directions for research on 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more effective and have fewer limitations than 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine. Another area of research is the use of 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in combination with other compounds to study the function of specific proteins. Finally, there is interest in using 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine in drug discovery and development, as proteases are important targets for many diseases.

Scientific Research Applications

4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is widely used in scientific research as a protease inhibitor. Proteases are enzymes that break down proteins and are present in many biological systems. 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is used to prevent the degradation of proteins during experiments, allowing researchers to study the function and structure of proteins.

properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-8-9(7-10-11(8)2)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSAMJMVXHUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.